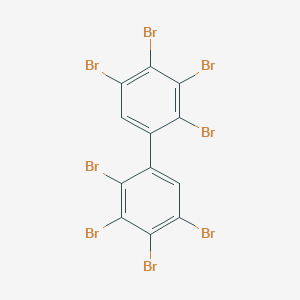

2,2',3,3',4,4',5,5'-オクタブロモビフェニル

説明

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their flame-retardant properties. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. The molecular formula of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is C12H2Br8, and it has a molecular weight of approximately 785.376 g/mol .

科学的研究の応用

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl has several applications in scientific research:

Chemistry: Used as a flame retardant in various materials, including plastics and textiles.

Biology: Studied for its effects on biological systems, particularly its toxicity and environmental persistence.

Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.

作用機序

Biochemical Pathways

It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This suggests that it may affect the pathways related to the metabolism of these compounds.

Action Environment

The action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can be influenced by various environmental factors. For instance, its use as a flame retardant in products like computer monitors, televisions, textiles, and plastic foams suggests that it may be more stable and effective in certain environments . The use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment .

生化学分析

Biochemical Properties

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

The compound exerts its effects at the cellular level by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The purification typically involves recrystallization or chromatography techniques to remove any unreacted biphenyl or partially brominated by-products .

化学反応の分析

Types of Reactions

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Brominated biphenyl oxides.

Reduction: Less brominated biphenyls.

Substitution: Biphenyl derivatives with different halogens or functional groups.

類似化合物との比較

Similar Compounds

- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether

- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether

- 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl oxide

Uniqueness

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl is unique due to its high degree of bromination, which imparts superior flame-retardant properties compared to less brominated biphenyls. Its structure also makes it more persistent in the environment, leading to concerns about its long-term ecological and health impacts .

生物活性

2-(4-Isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride, also known as N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride is C₁₇H₁₄N₂OS·HCl, with a molecular weight of approximately 294.37 g/mol. The compound features an isothiocyanate functional group and a benzofuran moiety, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂OS·HCl |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 150321-87-2 |

| Purity | >97% |

Anticancer Properties

Research indicates that compounds containing isothiocyanate groups possess significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival.

-

Mechanisms of Action :

- Apoptosis Induction : Isothiocyanates can activate caspases, leading to apoptotic cell death.

- Cell Cycle Arrest : These compounds may interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins.

-

Case Studies :

- In vitro studies have demonstrated that 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

-

Antibacterial Activity :

- Studies have reported that derivatives of isothiocyanates exhibit significant antibacterial properties. For example, the compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics.

-

Mechanisms :

- The antimicrobial action may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Comparative Analysis

To better understand the unique biological activity of 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride, it is useful to compare it with other structurally similar compounds.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-(Dimethylamino)phenyl isothiocyanate | Moderate | High |

| Benzofuran-2-isothiocyanate | High | Moderate |

| Phenyl isothiocyanate | Low | High |

特性

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYHNDNRLUQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987252 | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67889-00-3 | |

| Record name | Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。